(2S)-3-(3,4-dihydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid
Description
(2S)-3-(3,4-dihydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a dihydroxyphenyl group and a pyrrolidine-2-carbonyl group
Properties
CAS No. |
37166-12-4 |
|---|---|
Molecular Formula |
C14H16N2O6 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C14H16N2O6/c17-10-3-1-7(6-11(10)18)5-9(14(21)22)16-13(20)8-2-4-12(19)15-8/h1,3,6,8-9,17-18H,2,4-5H2,(H,15,19)(H,16,20)(H,21,22)/t8-,9-/m0/s1 |
InChI Key |
MBUXBVZUMQTNKP-IUCAKERBSA-N |
SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O |
Other CAS No. |
37166-12-4 |
sequence |
XX |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(3,4-dihydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid involves several steps. One common method includes the use of protected amino acids and coupling reagents to form the desired peptide bond. The reaction conditions typically involve the use of solvents like dichloromethane or dimethylformamide, and the reactions are often carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(3,4-dihydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the dihydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-3-(3,4-dihydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2S)-3-(3,4-dihydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features.
4-Iodobenzoic acid: Shares some functional groups and is used in different chemical applications.
Uniqueness
What sets (2S)-3-(3,4-dihydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for targeted research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
